Benzo[f]pyrimido[4,5-h]quinazoline
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Overview
Description
Benzo[f]pyrimido[4,5-h]quinazoline is a heterocyclic compound that belongs to the class of fused polycyclic aromatic compounds. It is characterized by a complex structure that includes a benzene ring fused with pyrimidine and quinazoline rings. This compound has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]pyrimido[4,5-h]quinazoline typically involves multi-step reaction sequences. One common method includes the reaction of aminobenzimidazoles with bifunctional synthetic equivalents. Another approach involves the construction of the pyrimidoquinazoline structure through multicomponent reactions .
For instance, a three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been employed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . This method is atom-economical and minimizes chemical waste generation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and pot economy, are often applied to optimize the synthesis process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]pyrimido[4,5-h]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Benzo[f]pyrimido[4,5-h]quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzo[f]pyrimido[4,5-h]quinazoline involves its interaction with specific molecular targets and pathways. For instance, some benzoquinazoline analogs act by inhibiting thymidylate synthases, thereby slowing the rate of DNA replication and transcription, which is crucial in cancer treatment . The compound may also interact with voltage-gated sodium channels, leading to its potential use as an analgesic .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Quinazolinones: These compounds are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.
Uniqueness
Benzo[f]pyrimido[4,5-h]quinazoline is unique due to its specific ring fusion pattern and the presence of multiple reactive centers, which allow for diverse chemical modifications and applications. Its potential pharmacological activities, particularly in cancer treatment, further distinguish it from other similar compounds .
Properties
CAS No. |
61959-57-7 |
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Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3,5,9,11-tetrazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C14H8N4/c1-2-4-10-9(3-1)11-5-15-7-18-14(11)12-6-16-8-17-13(10)12/h1-8H |
InChI Key |
ASHTWERXPNDLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=CN=C3C4=CN=CN=C24 |
Origin of Product |
United States |
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